2-(Methylsulfonimidoyl)ethanamine;dihydrochloride

Description

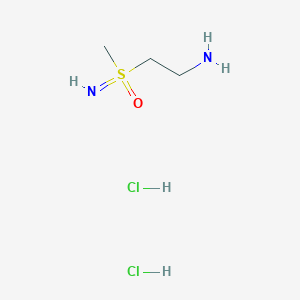

2-(Methylsulfonimidoyl)ethanamine dihydrochloride (CAS 104458-24-4) is a synthetic organic compound with the molecular formula C₃H₉NO₂S·2HCl (calculated molecular weight: 196.12 g/mol). Structurally, it consists of an ethanamine backbone substituted with a methylsulfonimidoyl group (–SO₂NH–CH₃) and exists as a dihydrochloride salt. The sulfonimidoyl moiety is a sulfur-containing functional group that imparts unique electronic and steric properties, making the compound a valuable intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or receptor-targeted therapies .

The compound is synthesized via coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), followed by hydrochloric acid salt formation . Its physical properties include a melting point range of 168–172°C, and it is typically used in high-purity (≥99%) formulations for research and industrial applications .

Properties

IUPAC Name |

2-(methylsulfonimidoyl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2OS.2ClH/c1-7(5,6)3-2-4;;/h5H,2-4H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOBZHXDEUHFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243505-47-5 | |

| Record name | (2-aminoethyl)(imino)methyl-lambda6-sulfanone dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride involves several steps. One common synthetic route includes the reaction of ethanamine with methylsulfonyl chloride under controlled conditions to form the intermediate compound, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted ethanamine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 50°C. Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethanamine derivatives.

Scientific Research Applications

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in various biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a potential treatment for certain diseases.

Industry: The compound is used in the development of biocides and corrosion inhibitors, particularly in cooling water systems.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins and enzymes involved in cellular metabolism and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(methylsulfonimidoyl)ethanamine dihydrochloride with structurally or functionally related compounds, highlighting key differences in molecular properties, substituents, and applications:

Key Structural and Functional Insights

Electronic Effects :

- The sulfonimidoyl group in the target compound is strongly electron-withdrawing, enhancing acidity at the amine group compared to electron-donating substituents (e.g., methoxy in benzimidazole derivatives or catechol in dopamine). This property influences reactivity in coupling reactions and binding affinity in biological systems .

- Compounds like 25B-NBOMe feature bulky aromatic substituents, enabling high-affinity interactions with serotonin receptors, whereas the target compound’s compact structure favors enzyme active-site penetration .

Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound, benzimidazole derivative) exhibit superior aqueous solubility compared to mono-hydrochloride salts (e.g., dopamine HCl), facilitating their use in liquid-phase syntheses .

NBOMe compounds, despite structural similarities to phenethylamines, are potent hallucinogens, underscoring how minor substituent changes drastically alter biological activity .

Biological Activity

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride, also known as a sulfonamide compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C2H8Cl2N2O2S

- Molecular Weight : 195.07 g/mol

Antimicrobial Properties

Research indicates that sulfonamide compounds, including 2-(Methylsulfonimidoyl)ethanamine, exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth and replication.

- Case Study : A study evaluating various sulfonamide derivatives found that modifications to the sulfonamide group enhanced antimicrobial efficacy against strains of Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Sulfonamides have been investigated for their potential anticancer properties. The compound's ability to interfere with cellular signaling pathways may contribute to its anticancer effects.

- Research Findings : In vitro studies demonstrated that 2-(Methylsulfonimidoyl)ethanamine inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(Methylsulfonimidoyl)ethanamine is crucial for optimizing its biological activity. Modifications to the methylsulfonimidoyl group can significantly impact its binding affinity and selectivity towards biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Alteration of the amine group | Enhanced receptor binding affinity |

The biological activity of 2-(Methylsulfonimidoyl)ethanamine is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in folate metabolism, leading to reduced nucleotide synthesis essential for DNA replication.

- Receptor Modulation : It may modulate the activity of certain receptors involved in cell signaling pathways, impacting cellular responses to growth factors.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(Methylsulfonimidoyl)ethanamine:

- Absorption : The compound exhibits moderate oral bioavailability due to its solubility profile.

- Metabolism : It is metabolized primarily in the liver, with active metabolites contributing to its overall pharmacological effects.

- Excretion : Renal excretion is the primary route for elimination, necessitating considerations for dosing in patients with renal impairment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.